5-Hydroxy-2-pyrrolidone

Hydrogen bonding Solubility Molecular recognition

5-Hydroxy-2-pyrrolidone (CAS 62312-55-4) is the hydroxylated pyrrolidinone metabolite essential for putrescine catabolism studies and natural product dereplication. Unlike non-hydroxylated analogs, its dual H-bond donors (TPSA 49.33 Ų) dictate unique solubility, BBB penetration (predicted ~0.90), and target engagement—making it non-interchangeable with 2-pyrrolidone or NMP. Procure ≥98% purity racemic DL form as a reference standard for chiral chromatography of (R)-enantiomer in Buddleja/Jatropha extracts, or as a low-MW CNS scaffold. Insist on authenticated batches with MS/HPLC certification.

Molecular Formula C4H7NO2
Molecular Weight 101.10 g/mol
CAS No. 62312-55-4
Cat. No. B122266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-2-pyrrolidone
CAS62312-55-4
Synonyms5-hydroxy-2-pyrrolidone
Molecular FormulaC4H7NO2
Molecular Weight101.10 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1O
InChIInChI=1S/C4H7NO2/c6-3-1-2-4(7)5-3/h3,6H,1-2H2,(H,5,7)
InChIKeyWBGWUCXEMSSZJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-2-pyrrolidone (CAS 62312-55-4) Procurement Guide: Structural Identity, Physicochemical Properties, and Analytical Benchmarks for Research Sourcing


5-Hydroxy-2-pyrrolidone (CAS 62312-55-4, C₄H₇NO₂, MW 101.10 g/mol), also designated 5-hydroxypyrrolidin-2-one, is a heterocyclic organic compound characterized by a five-membered lactam (pyrrolidin-2-one) ring bearing a hydroxyl substituent at the 5-position . It exists as a racemic mixture (DL form) in its synthetic form but also occurs naturally as the (R)-enantiomer in plant sources, including Buddleja (Loganiaceae) and Jatropha curcas . As a solid powder with a melting point of 98–99 °C, predicted boiling point of 363.6 ± 35.0 °C at 760 mmHg, density of 1.292 ± 0.06 g/cm³, and topological polar surface area (TPSA) of 49.33 Ų, this compound presents distinct physicochemical properties that influence its handling, solubility profile, and biological interactions relative to non-hydroxylated pyrrolidinone analogs [1].

Why Generic 2-Pyrrolidinone Analogs Cannot Replace 5-Hydroxy-2-pyrrolidone in Differentiated Research Applications


The procurement of 5-hydroxy-2-pyrrolidone for research purposes cannot be satisfied by simple substitution with 2-pyrrolidone or N-methyl-2-pyrrolidone (NMP) due to the hydroxyl group's decisive influence on hydrogen bonding capacity, metabolic fate, and biological target engagement. Unlike 2-pyrrolidone (TPSA 29.10 Ų, hydrogen bond donor count = 1), 5-hydroxy-2-pyrrolidone possesses two hydrogen bond donors (hydroxyl and amide NH) and a TPSA of 49.33 Ų, which alters its solubility parameters, molecular recognition properties, and passive membrane permeability . Furthermore, 5-hydroxy-2-pyrrolidone is an endogenous mammalian metabolite formed via putrescine catabolism through 2-pyrrolidone, while non-hydroxylated analogs follow distinct metabolic routes and do not participate in this conserved biochemical pathway [1]. These structural and metabolic distinctions preclude interchangeability in studies involving chiral building blocks, natural product reference standards, metabolite pathway investigations, and structure-activity relationship (SAR) programs where hydroxyl positioning dictates biological activity.

Quantitative Differentiation Evidence for 5-Hydroxy-2-pyrrolidone: Head-to-Head and Cross-Study Comparative Data Supporting Procurement Decisions


Hydrogen Bonding Capacity Differentiates 5-Hydroxy-2-pyrrolidone from Non-Hydroxylated 2-Pyrrolidinone Analogs

The presence of the 5-hydroxyl group in 5-hydroxy-2-pyrrolidone doubles its hydrogen bond donor count relative to 2-pyrrolidone, a structural distinction that directly impacts solubility in polar protic solvents and biological target engagement. 2-Pyrrolidone contains a single hydrogen bond donor (amide NH) and exhibits a topological polar surface area (TPSA) of 29.10 Ų, whereas 5-hydroxy-2-pyrrolidone possesses two hydrogen bond donors (amide NH plus 5-OH) and a TPSA of 49.33 Ų, representing a 69.5% increase in polar surface area [1]. This enhanced hydrogen bonding capacity is reflected in the compound's higher predicted pKa (12.92 ± 0.20) compared to 2-pyrrolidone (pKa ~14.7), indicating altered protonation equilibria relevant to chromatographic separation and formulation development [2].

Hydrogen bonding Solubility Molecular recognition Physicochemical properties

Metabolic Pathway Specificity: 5-Hydroxy-2-pyrrolidone Is the Exclusive Endogenous Product of Putrescine Catabolism via 2-Pyrrolidone

5-Hydroxy-2-pyrrolidone is the terminal metabolite of a conserved mammalian catabolic pathway that converts putrescine to 2-pyrrolidone and subsequently to 5-hydroxy-2-pyrrolidone. Incubation of rat liver slices with 2-[¹⁴C]pyrrolidone produced a single unknown metabolite, which was identified as 5-hydroxy-2-pyrrolidone by GC-MS analysis; the mass spectrum of synthetic 5-hydroxy-2-pyrrolidone (molecular ion m/z 245 as TMS derivative) was identical to that of the unknown metabolite [1]. Under optimal conditions (pH 7.5, no acid treatment), putrescine is metabolized to 5-hydroxy-2-pyrrolidone exclusively via 2-pyrrolidone, and this conversion is modulated by effector compounds that do not uniformly affect both enzymatic steps [2]. In contrast, 2-pyrrolidone itself is an intermediate, not a terminal product, and does not share this specific biosynthetic endpoint.

Polyamine metabolism Metabolite identification Biochemical pathway Endogenous compound

Natural Product Occurrence and Enantiomeric Identity: 5-Hydroxy-2-pyrrolidone Serves as a Chiral Reference Standard for Plant-Derived (R)-Enantiomer

5-Hydroxy-2-pyrrolidone occurs naturally as the (R)-enantiomer in multiple plant species, whereas its synthetic form is typically racemic (DL). The (R)-enantiomer has been isolated from Buddleja species (Loganiaceae), Jatropha curcas (Euphorbiaceae), Hyptis verticillata (Lamiaceae), Pteridium aquilinum (Dennstaedtiaceae), and Tuber indicum (Tuberaceae) . The synthetic DL-5-hydroxy-2-pyrrolidone is commercially available as a reference standard (e.g., TargetMol TN3117) for analytical method development and natural product identification . This contrasts with 2-pyrrolidone, which lacks a chiral center, and with N-methyl-2-pyrrolidone, which is exclusively a synthetic industrial solvent and not a naturally occurring compound.

Natural product chemistry Chiral analysis Phytochemistry Reference standard

Predicted Blood-Brain Barrier Permeability and Caco-2 Transport Properties Distinguish 5-Hydroxy-2-pyrrolidone from Higher Molecular Weight Pyrrolidinone Derivatives

Computational ADMET predictions for 5-hydroxy-2-pyrrolidone indicate favorable blood-brain barrier (BBB) penetration and moderate intestinal absorption characteristics. Using admetSAR 2.0, 5-hydroxy-2-pyrrolidone exhibits a BBB penetration probability of 0.9000 (90.00%), categorizing it as BBB+ (predicted to cross the blood-brain barrier) [1]. The Caco-2 permeability prediction yields a value of -0.5824 (log Papp, interpreted as moderate permeability), with approximately 58.24% absorption probability [2]. These predictions contrast with larger, more lipophilic pyrrolidinone derivatives such as 1-benzyl-5-n-octyloxy-2-pyrrolidinone, which would be expected to exhibit different ADME profiles due to increased molecular weight and lipophilicity, though direct comparative data are not available for this specific parameter.

ADMET prediction Blood-brain barrier Caco-2 permeability Drug-likeness

Optimal Research and Industrial Application Scenarios for 5-Hydroxy-2-pyrrolidone (CAS 62312-55-4) Based on Quantitative Differentiation Evidence


Natural Product Dereplication and Chiral Purity Assessment in Phytochemical Analysis

Utilize 5-hydroxy-2-pyrrolidone as an analytical reference standard for identifying the (R)-enantiomer in plant extracts. The compound's documented natural occurrence in multiple botanical sources—including Buddleja, Jatropha curcas, and Hyptis verticillata—makes it essential for HPLC-UV/MS dereplication workflows and chiral chromatography method validation . The racemic DL form (CAS 62312-55-4) serves as the benchmark for enantiomeric purity assessment of isolated natural products.

Polyamine Metabolism and Endogenous Metabolite Biomarker Studies

Employ 5-hydroxy-2-pyrrolidone as the terminal metabolite reference standard in investigations of mammalian putrescine catabolism. As the exclusive product of the 2-pyrrolidone hydroxylation step, this compound is required for GC-MS or LC-MS/MS quantification of endogenous 5-hydroxy-2-pyrrolidone levels in tissue homogenates and biological fluids [1]. Substitution with 2-pyrrolidone or N-methyl-2-pyrrolidone is not biochemically equivalent.

CNS-Targeted Small-Molecule Scaffold Development and BBB Permeability Screening

Leverage 5-hydroxy-2-pyrrolidone as a low-molecular-weight scaffold (MW 101.10) with predicted favorable blood-brain barrier penetration (BBB probability = 0.9000). Its moderate Caco-2 permeability prediction (58.24% absorption) supports its utility in medicinal chemistry campaigns aimed at CNS-active pyrrolidinone derivatives, where larger substituted analogs may be excluded due to poor BBB penetration [2].

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